molecular formula C6F8O2 B14628519 4,4,5,5,5-Pentafluoro-2-(trifluoromethyl)pent-1-ene-1,3-dione CAS No. 53352-88-8

4,4,5,5,5-Pentafluoro-2-(trifluoromethyl)pent-1-ene-1,3-dione

Cat. No.: B14628519
CAS No.: 53352-88-8
M. Wt: 256.05 g/mol
InChI Key: AZTFVXMLMYXUJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,5,5,5-Pentafluoro-2-(trifluoromethyl)pent-1-ene-1,3-dione is a fluorinated organic compound with the molecular formula C6H4F8O2 It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of pentafluoroiodoethane with allyl alcohol in the presence of a catalyst such as iron acetylacetonate and 6,6’-dimethyl-2,2’-bipyridine . The reaction is carried out under an inert gas atmosphere and involves heating to 80°C for 24 hours.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The exact industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,5-Pentafluoro-2-(trifluoromethyl)pent-1-ene-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.

    Reduction: Reduction reactions can yield fluorinated alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include fluorinated carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4,5,5,5-Pentafluoro-2-(trifluoromethyl)pent-1-ene-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 4,4,5,5,5-Pentafluoro-2-(trifluoromethyl)pent-1-ene-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with active sites in enzymes, thereby influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of fluorine atoms and the presence of a dione functional group. This combination imparts distinct chemical properties that make it valuable for specialized applications in research and industry.

Properties

CAS No.

53352-88-8

Molecular Formula

C6F8O2

Molecular Weight

256.05 g/mol

InChI

InChI=1S/C6F8O2/c7-4(8,6(12,13)14)3(16)2(1-15)5(9,10)11

InChI Key

AZTFVXMLMYXUJS-UHFFFAOYSA-N

Canonical SMILES

C(=C(C(=O)C(C(F)(F)F)(F)F)C(F)(F)F)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.